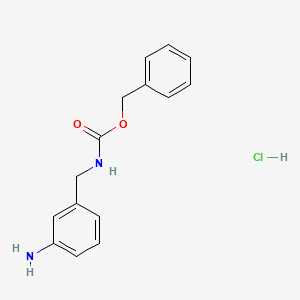

3-N-Cbz-aminomethylaniline hcl

Overview

Description

3-N-Cbz-aminomethylaniline hcl, also known as Benzyl (3-aminobenzyl)carbamate or Carbamic acid, N-[(3-aminophenyl)methyl]-, phenylmethyl ester, is a chemical compound .

Synthesis Analysis

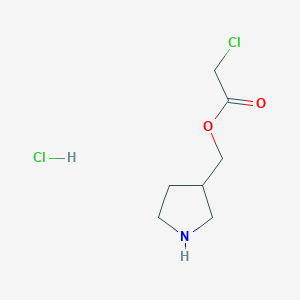

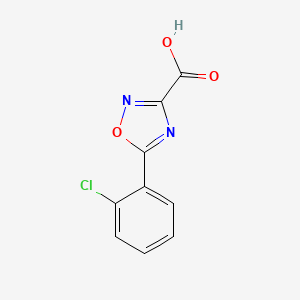

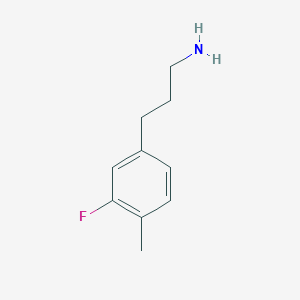

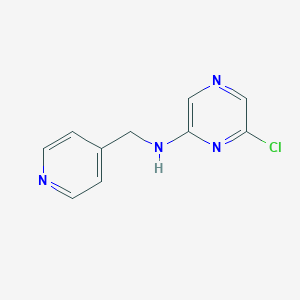

A practical one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described. The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . Another method involves the synthesis of 3-N-CBZ-AMINOMETHYLANILINE from 3-Aminobenzylamine and Benzyl chloroformate .Molecular Structure Analysis

The molecular structure of 3-N-Cbz-aminomethylaniline hcl can be analyzed using a structural formula editor and a 3D model viewer . The molecular formula is reported to be 256 .Chemical Reactions Analysis

The reactions of 3-N-Cbz-aminomethylaniline hcl involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . A systematic and comprehensive survey of the preparation methods of N-cyanoacetamides is also discussed .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-N-Cbz-aminomethylaniline hcl are not explicitly mentioned in the retrieved sources .Scientific Research Applications

Proteomics Research

3-N-Cbz-aminomethylaniline HCl is utilized in proteomics , which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a building block in the synthesis of peptides and proteins for proteomic analysis. It aids in the identification and quantification of proteins and in the study of their modifications and interactions, which is crucial for understanding biological processes .

Biocatalysis and Biotransformation

In the field of biocatalysis , 3-N-Cbz-aminomethylaniline HCl serves as an intermediate for the synthesis of enzymes that catalyze the conversion of nitriles into valuable amides and carboxylic acids. These transformations are important for producing fine chemicals and pharmaceuticals, offering a green alternative to traditional chemical processes .

Pharmacological Applications

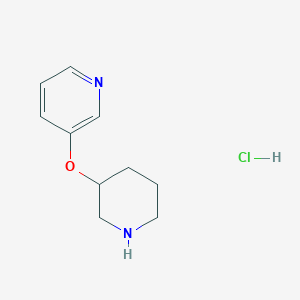

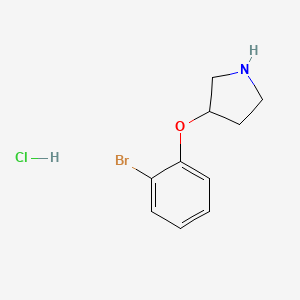

Pharmacologically, this compound is involved in the synthesis of piperidine derivatives , which are prevalent in more than twenty classes of pharmaceuticals. Piperidine structures are significant in drug design due to their presence in many biologically active compounds, including anticancer agents, antibiotics, and enzyme inhibitors .

Organic Synthesis

In organic synthesis , 3-N-Cbz-aminomethylaniline HCl is used for the preparation of amides from protected amines. This process is essential for the synthesis of various drugs and bioactive molecules. The compound provides a way to efficiently create amide bonds, which are a fundamental component of many organic compounds .

Analytical Chemistry

Analytical chemists employ 3-N-Cbz-aminomethylaniline HCl in the development of analytical methods. It can be used as a standard or reference compound in chromatography and spectrometry to ensure the accuracy and reliability of analytical results, which is vital for quality control in various industries .

Materials Science

Lastly, in materials science , this chemical serves as a precursor for the synthesis of complex molecules that can be used in the creation of new materials. Its role in developing polymers, coatings, and other advanced materials is significant for technological advancements and innovation .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of amides , which are key components in many biologically active compounds, including peptides, proteins, natural products, and various drugs .

Mode of Action

3-N-Cbz-aminomethylaniline hcl is involved in the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Biochemical Pathways

The biochemical pathway primarily involves the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . This process is part of a broader set of reactions that contribute to the formation of amide bonds, which are crucial in many biological structures and processes .

Result of Action

The result of the action of 3-N-Cbz-aminomethylaniline hcl is the efficient conversion of N-Alloc-, N-Boc-, and N-Cbz-protected amines to amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Action Environment

The action of 3-N-Cbz-aminomethylaniline hcl is influenced by the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, which are necessary for the generation of isocyanate intermediates .

properties

IUPAC Name |

benzyl N-[(3-aminophenyl)methyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2.ClH/c16-14-8-4-7-13(9-14)10-17-15(18)19-11-12-5-2-1-3-6-12;/h1-9H,10-11,16H2,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYVWJGMZITUET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC2=CC(=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-N-Cbz-aminomethylaniline hcl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1465023.png)

![4-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1465028.png)

![6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1465030.png)

![N-[2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propyl]benzamide](/img/structure/B1465037.png)

![3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1465041.png)